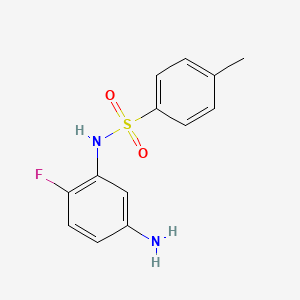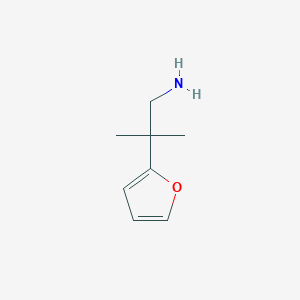
N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide, commonly known as AF-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AF-1 is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mécanisme D'action
AF-1 exerts its effects by inhibiting specific enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and contributes to their survival and proliferation. AF-1 also inhibits the activity of aldose reductase, an enzyme involved in the development of diabetic complications. Additionally, AF-1 has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
AF-1 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. AF-1 also reduces blood glucose levels in diabetic mice by improving insulin sensitivity. Additionally, AF-1 has anti-inflammatory properties and reduces inflammation in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
AF-1 has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicine. AF-1 has also been found to have low toxicity and high selectivity for specific enzymes and proteins. However, AF-1 has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and effectiveness. Additionally, AF-1 has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for the study of AF-1. One potential direction is to investigate its efficacy in human clinical trials for the treatment of various diseases, including cancer, diabetes, and inflammation. Another direction is to optimize the synthesis method of AF-1 to improve its yield and bioavailability. Additionally, further research is needed to understand the safety and toxicity of AF-1 in humans and to identify potential drug-drug interactions. Finally, the development of novel derivatives of AF-1 with improved solubility and selectivity for specific enzymes and proteins may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
AF-1 can be synthesized through several methods, including the reaction of 5-amino-2-fluorobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-amino-2-fluorobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The yield of AF-1 can be optimized by controlling the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
AF-1 has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. AF-1 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce blood glucose levels in diabetic mice by improving insulin sensitivity. Additionally, AF-1 has anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis.
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-8-10(15)4-7-12(13)14/h2-8,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUCDVJOJWKISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2950590.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2950594.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2950597.png)
![4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2950599.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2950601.png)

![9-[1-(Benzotriazol-1-yl)-2-phenylethyl]carbazole](/img/structure/B2950604.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2950605.png)
![2,4-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2950606.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2950613.png)